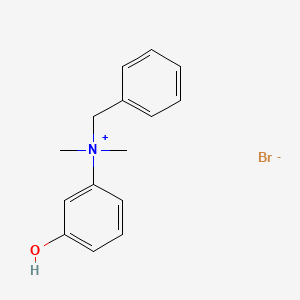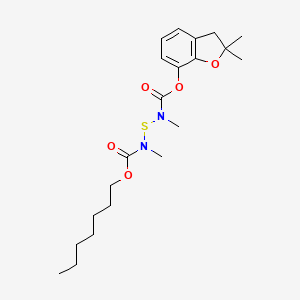
Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt is a chemical compound with the molecular formula C9H13NO2S. It is also known by other names such as p-Toluenesulfonamide, N-ethyl- and N-Ethyl-p-toluenesulfonamide . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt typically involves the reaction of p-toluenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt involves its interaction with specific molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- p-Toluenesulfonamide
- N-Ethyl-p-toluenesulfonamide
- N-Tosylethylamine
- Ethyl toluenesulfonamide
Uniqueness
Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt is unique due to its specific structural features and the presence of the lithium salt, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
68299-01-4 |
|---|---|
Molecular Formula |
C9H12LiNO2S |
Molecular Weight |
205.2 g/mol |
IUPAC Name |
lithium;ethyl-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C9H12NO2S.Li/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;/q-1;+1 |
InChI Key |
XPCQKYGONZJGLV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC[N-]S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)




